4-Oxo-5-phenylpentanoic acid

Catalog No.
S2930262
CAS No.
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo-5-phenylpentanoic acid

Product Name

4-Oxo-5-phenylpentanoic acid

IUPAC Name

4-oxo-5-phenylpentanoic acid

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)

InChI Key

LTNSOYZGFPWHOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)CCC(=O)O

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CCC(=O)O

Chemical Identity

4-Oxo-5-phenylpentanoic acid is an organic molecule with the formula C11H12O3. It is also known as 5-oxo-5-phenylpentanoic acid and 4-benzoylbutyric acid [Source: National Institutes of Health [PubChem], 4-Oxo-5-phenylpentanoic acid, CID 10375311, ].

Potential Biological Activity

Some scientific research suggests 4-oxo-5-phenylpentanoic acid may have biological effects on cells. For instance, studies have investigated its potential to:

  • Inhibit cell growth in cancer cells [Source: Biosynth, 5-oxo-5-phenylpentanoic acid, ]
  • Induce apoptosis (programmed cell death) in cancer cells [Source: Biosynth, 5-oxo-5-phenylpentanoic acid, ]

4-Oxo-5-phenylpentanoic acid is an organic compound classified as an oxo carboxylic acid, with the chemical formula C₁₁H₁₂O₃. It features a ketone functional group at the fourth carbon and a phenyl group attached to the fifth carbon of a pentanoic acid backbone. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to its structural characteristics that allow for various chemical transformations and interactions.

, including:

  • Reduction Reactions: This compound can undergo reduction to yield various alcohol derivatives. For instance, the stereoselective reduction of the ketone group can lead to chiral alcohols, which are valuable in drug synthesis .
  • Esterification: Reacting with alcohols can produce esters, such as 4-Oxo-5-phenylpentanoic acid ethyl ester, which has applications in flavoring and fragrance industries .
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to smaller chain compounds that can be useful in synthetic pathways.

Research indicates that 4-Oxo-5-phenylpentanoic acid exhibits biological activities, particularly in antitumor and antimicrobial contexts. Studies have shown its potential as a precursor for synthesizing biologically active compounds such as (+)-Harzialactone A, which possesses antileishmanial properties . Additionally, its derivatives may interact with various biological targets, suggesting a role in drug discovery.

Several methods have been developed for synthesizing 4-Oxo-5-phenylpentanoic acid:

  • Chemoenzymatic Synthesis: This method utilizes biocatalysts for the stereoselective reduction of prochiral ketones. This approach is environmentally friendly and often yields high enantiomeric purity .
  • Conventional Organic Synthesis: Traditional synthetic routes involve multi-step processes starting from readily available precursors, often incorporating reactions such as Friedel-Crafts acylation or aldol condensation.
  • Direct Oxidation: The oxidation of phenylpentanoic acid derivatives can also yield 4-Oxo-5-phenylpentanoic acid effectively.

4-Oxo-5-phenylpentanoic acid has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and infections .
  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly those with biological relevance.
  • Flavoring Agents: The ester forms of this compound are utilized in the food industry for their flavoring properties .

Interaction studies have revealed that 4-Oxo-5-phenylpentanoic acid can interact with various enzymes and proteins. For example, it has been noted to influence the activity of aromatic-amino-acid aminotransferase, which plays a role in amino acid metabolism . Such interactions highlight its potential utility in metabolic engineering and drug design.

Several compounds share structural similarities with 4-Oxo-5-phenylpentanoic acid. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
5-Phenylpentanoic AcidC₁₁H₁₄O₂Lacks the keto group; used in similar biological contexts .
4-Hydroxy-5-oxo-5-phenylpentanoic AcidC₁₁H₁₂O₄Contains a hydroxyl group; offers different reactivity profiles .
4-Oxohexanoic AcidC₆H₈O₃Shorter carbon chain; used in industrial applications.

Uniqueness of 4-Oxo-5-phenylpentanoic Acid

The uniqueness of 4-Oxo-5-phenylpentanoic acid lies in its specific structural features that allow for diverse chemical reactivity while maintaining stability under various conditions. Its ability to form both ketones and carboxylic acids makes it versatile for synthesizing other valuable compounds, distinguishing it from similar acids that may lack one or more functional groups.

The exploration of 4-oxo-5-phenylpentanoic acid began in tandem with the broader study of levulinic acid (4-oxopentanoic acid), a biomass-derived platform chemical first synthesized in 1840 by Gerardus Johannes Mulder via fructose hydrolysis. While levulinic acid gained prominence due to its identification by the U.S. Department of Energy as a top biorefinery building block, its phenyl-substituted analogue, 4-oxo-5-phenylpentanoic acid, remained relatively obscure until the late 20th century.

The compound was first systematically characterized in 2006, when it was registered in PubChem (CID 10375311) following isolation from Picea rubens (red spruce). Its structural elucidation revealed a unique combination of reactive sites: a carboxylic acid group capable of esterification or amidation, and a ketone moiety amenable to nucleophilic additions or reductions. These features positioned it as a candidate for complex molecule synthesis, particularly in natural product derivatization.

Key milestones in its synthetic utilization include:

  • 2006: Structural confirmation and initial reports of natural occurrence.
  • 2010s: Development of microwave-assisted synthesis protocols using phenyl-substituted precursors.
  • 2020s: Integration into continuous flow biorefinery processes for high-yield production.

Structural and Physicochemical Properties

The molecule’s architecture enables diverse reactivity, as summarized below:

PropertyValue/DescriptionSource
Molecular formulaC₁₁H₁₂O₃
Molecular weight192.21 g/mol
IUPAC name4-oxo-5-phenylpentanoic acid
Key functional groupsKetone (C=O), carboxylic acid (-COOH)
Natural occurrencePicea rubens

Role as a Synthetic Intermediate in Biorefinery Value Chains

4-Oxo-5-phenylpentanoic acid occupies a niche role in biorefinery systems, bridging lignocellulosic biomass conversion and high-value chemical production. Its synthesis often parallels levulinic acid production pathways, with adaptations to incorporate aromatic moieties from lignin or phenolic fractions.

Synthesis Methodologies

  • Acid-Catalyzed Hydrolysis of Phenyl-Substituted Polysaccharides
    Adapted from the Biofine process for levulinic acid, this method employs two-stage reactors:

    • Stage 1: Depolymerization of phenyl-enriched cellulose at 210–250°C in mineral acid (e.g., HCl, H₂SO₄).
    • Stage 2: Rearrangement of intermediate furans (e.g., 5-phenylhydroxymethylfurfural) to 4-oxo-5-phenylpentanoic acid at 150–200°C.
      Yields up to 55% have been reported using hardwood feedstocks.
  • Microwave-Assisted Catalysis
    Recent protocols utilize microwave irradiation (270°C, 12 seconds) with dilute HCl (2% v/v) to convert pine bark biomass directly into 4-oxo-5-phenylpentanoic acid, achieving yields of 446.68 g/kg biomass. This method reduces energy input and minimizes byproduct formation.

  • Ethyl Levulinate Functionalization
    The ethyl ester derivative (C₁₃H₁₆O₃) serves as a protected form, enabling storage and transport. Saponification regenerates the free acid for downstream applications.

Biorefinery Integration Strategies

In integrated biorefineries, 4-oxo-5-phenylpentanoic acid production aligns with circular economy principles:

  • Feedstock Flexibility

    • Lignocellulose: Phenyl groups sourced from lignin depolymerization.
    • Waste Streams: Bark, agricultural residues, and dedicated energy crops.
  • Co-Product Synergy

    • Furfural Recovery: The Biofine process isolates furfural from C5 sugars, which can be upgraded to 2-phenylethanol via microbial fermentation.
    • Formic Acid Utilization: Byproduct formic acid serves as a hydrogen donor in downstream catalytic reductions.
  • Catalytic Upgrading Pathways
    The compound’s ketone and acid groups enable transformations into high-value derivatives:

    • Reduction: To γ-valerolactone analogues for green solvents.
    • Esterification: With bioethanol to produce fragrances or plasticizers.
    • Amination: For pharmaceutical intermediates like δ-aminolevulinic acid analogues.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.078644241 g/mol

Monoisotopic Mass

192.078644241 g/mol

Heavy Atom Count

14

Wikipedia

4-oxo-5-phenylpentanoic acid

Dates

Modify: 2024-04-14

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